
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- is a halogenated aromatic compound with the molecular formula C8H6Br2Cl2 and a molecular weight of 332.851 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a benzene ring, making it a unique and versatile chemical in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 1,4-dimethylbenzene (p-xylene) under controlled conditions. The reaction is carried out in the presence of bromine and chlorine reagents, often using a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids, while the halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1,4-dichloro-2,5-dimethylbenzene or 1,4-dibromo-2,5-dimethylbenzene can be formed.
Oxidation Products: Oxidation of the methyl groups results in the formation of 1,4-dibromo-2,5-dichloroterephthalic acid.
Reduction Products: Reduction of the halogen atoms leads to the formation of 1,4-dimethylbenzene.
Aplicaciones Científicas De Investigación
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The halogen atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The methyl groups can undergo oxidation, affecting the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks chlorine atoms.
1,4-Dichloro-2,5-dimethylbenzene: Similar structure but lacks bromine atoms.
1,4-Dibromo-2,5-dichlorobenzene: Similar structure but lacks methyl groups.
Uniqueness
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- is unique due to the presence of both bromine and chlorine atoms along with methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
89244-52-0 |
|---|---|
Fórmula molecular |
C8H6Br2Cl2 |
Peso molecular |
332.84 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 |
Clave InChI |
UOIQDWZPSSWHOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)Cl)C)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


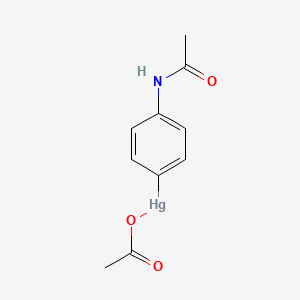


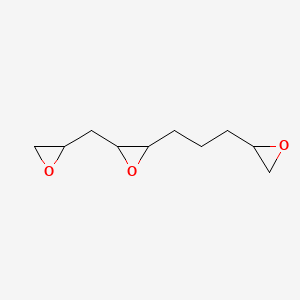
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)
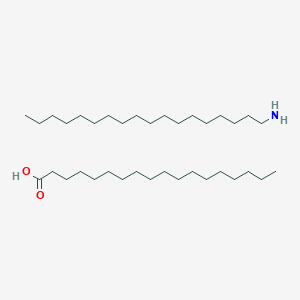

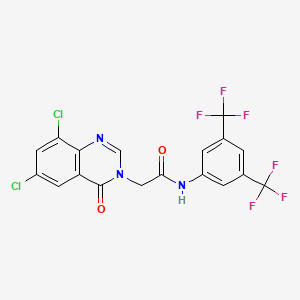

![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
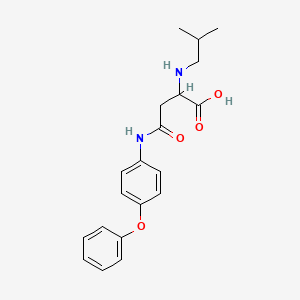
![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)

